molecular formula C13H10ClFO B6373893 4-(2-Chloro-4-methylphenyl)-2-fluorophenol CAS No. 1261890-76-9

4-(2-Chloro-4-methylphenyl)-2-fluorophenol

Cat. No.: B6373893
CAS No.: 1261890-76-9
M. Wt: 236.67 g/mol
InChI Key: HZITULDQGDFVTK-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methylphenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chloro group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-chloro-4-methylphenol is reacted with a fluorinating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride and is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenyl)-2-fluorophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols .

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Similar structure but lacks the fluorine atom.

    4-Chloro-2-methylphenol: Similar structure but with different positioning of the chloro and methyl groups.

    2-Fluoro-4-methylphenol: Similar structure but lacks the chloro group.

Uniqueness

4-(2-Chloro-4-methylphenyl)-2-fluorophenol is unique due to the presence of both chloro and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZITULDQGDFVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684302
Record name 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-76-9
Record name 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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